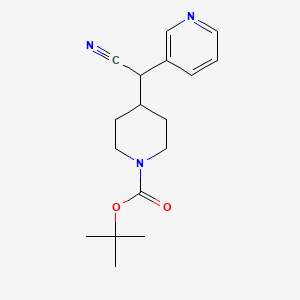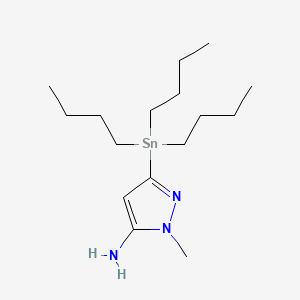
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the first position, a tributylstannyl group at the third position, and an amine group at the fifth position.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The methyl group is introduced at the first position of the pyrazole ring through a methylation reaction using methyl iodide.
Stannylation: The tributylstannyl group is introduced at the third position through a stannylation reaction using tributyltin chloride.
Amination: Finally, the amine group is introduced at the fifth position through an amination reaction using ammonia or an amine source under suitable conditions
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet industrial demands.
Analyse Chemischer Reaktionen
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the stannyl group, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the stannyl group, where the tributylstannyl group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other pyrazole derivatives and organotin compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, including catalysts and polymers .
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The stannyl group may also play a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(tributylstannyl)-1H-pyrazole: Similar structure but lacks the amine group at the fifth position.
1-Methyl-3-(tributylstannyl)-1H-pyrazol-4-amine: Similar structure but the amine group is at the fourth position instead of the fifth.
1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-carboxamide: Similar structure but has a carboxamide group instead of an amine group at the fifth position
Eigenschaften
Molekularformel |
C16H33N3Sn |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-methyl-5-tributylstannylpyrazol-3-amine |
InChI |
InChI=1S/C4H6N3.3C4H9.Sn/c1-7-4(5)2-3-6-7;3*1-3-4-2;/h2H,5H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
LMXOKFHVMSXJKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(C(=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)
![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)
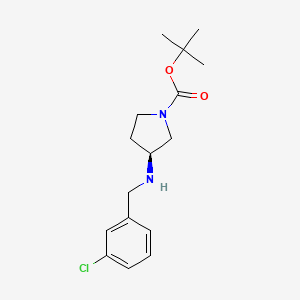
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
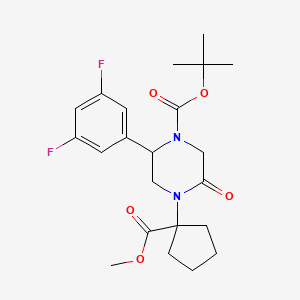
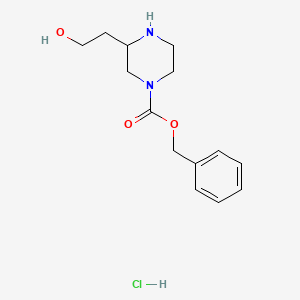
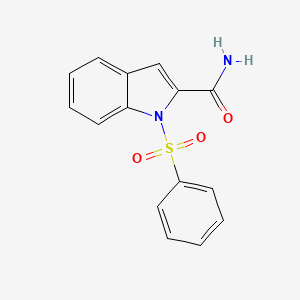
![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)

